三甲基苯乙烯

描述

Trimethylstyrene (TMS) is a colorless liquid that belongs to the group of styrene monomers. It is widely used in the production of polymers, resins, and plastics due to its excellent properties such as high thermal stability, chemical resistance, and UV stability.

科学研究应用

聚合物合成

三甲基苯乙烯已在聚合物科学领域得到探索。2,4,6-三甲基苯乙烯的阴离子聚合产生聚(2,4,6-三甲基苯乙烯),其多分散性低,与聚苯乙烯和其他甲基取代的聚苯乙烯相比,具有增强的刚性和更高的玻璃化转变温度(Chaumont 等,1979)。此外,2,4,6-三甲基苯乙烯的拟活性碳正离子聚合已得到实现,由于甲基阻止了链转移到单体,因此这种聚合特别有效(Györ 等,1984)。

光物理性质和阴离子结合

一类衍生自三甲基甲硅烷基取代聚苯乙烯的荧光三芳基硼烷聚合物表现出定制的光物理性质、环境稳定性和路易斯酸性。这些性质用于探测微摩尔浓度的氟化物和氰化物(Parab 等,2006)。

多孔性和表面改性

衍生自三甲基苯乙烯的聚合物已用于研究多孔性和表面改性。例如,用三甲基苯乙烯合成的聚(三羟甲基丙烷三甲基丙烯酸酯)凝胶显示出不同的孔隙率,受单体浓度的影响,揭示了干凝胶和溶胀凝胶的孔径分布之间的关系(Schmid 等,1991)。

催化和聚合研究

研究了二苯甲基阳离子与 2,4,6-三甲基苯乙烯的动力学,提供了亲核性和亲电性参数的见解,这些参数对于理解聚合过程很重要(Mayr 等,2005)。此外,报道了 2,4,6-三甲基苯乙烯的活性碳正离子聚合,产生了具有受控分子量和窄分子量分布的聚合物(Faust & Kennedy,1988)。

先进材料应用

基于三甲基苯乙烯的聚合物在先进材料中得到应用,例如在成像材料的碱敏感聚合物的合成中,它们经历了侧链基团的简便和定量消除(Urankar 等,1997)。此外,已经探索了用衍生自三甲基苯乙烯的三甲氧基硅烷官能化星形聚合物对硅表面进行改性,显示了星形聚合物和线性聚合物改性表面之间的表面形貌差异(Viswanathan 等,2005)。

属性

IUPAC Name |

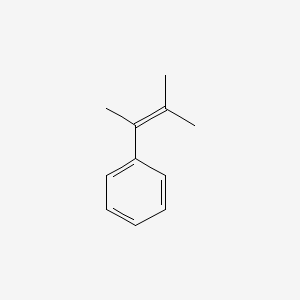

3-methylbut-2-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJQCDAHYOPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227699 | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-57-3 | |

| Record name | (1,2-Dimethyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4,6-trimethylstyrene considered a suitable monomer for quasiliving carbocationic polymerization?

A1: The presence of methyl groups in the 2 and 6 positions of the benzene ring hinders chain transfer to monomer involving indanyl-skeleton formation, a common side reaction in carbocationic polymerizations. This allows for slower rates of monomer addition without the risk of chain transfer, leading to better control over molecular weight and polydispersity. []

Q2: Which initiating systems are effective in achieving quasiliving polymerization of 2,4,6-trimethylstyrene?

A2: Several initiating systems have been reported to successfully achieve quasiliving polymerization of 2,4,6-trimethylstyrene:

- Cumyl chloride/TiCl4: This system has been shown to provide good control over molecular weight and narrow polydispersity (PDI) in various solvent mixtures at low temperatures (−50°C). []

- Cumyl chloride/BCl3: This system also offers good control, with a propagation rate constant of approximately 8500 mol.L.mol−1.s−1 at −70°C. []

- Lactone/BCl3 complexes: These complexes have shown high initiation efficiencies, particularly γ-tolyl-γ-valerolactone/BCl3, enabling living polymerization of isobutylene and potentially extending to other monomers like 2,4,6-trimethylstyrene. []

Q3: How does the cationic polymerization of 2,4,6-trimethylstyrene differ depending on the Lewis acid used?

A3: The choice of Lewis acid significantly impacts the polymerization behavior:

- GaCl3: This Lewis acid leads to full ionization of the initiator and propagating species, resulting in a stable cation and truly living polymers at temperatures between -70°C and -30°C. []

Q4: Can the propagation rate constant in the carbocationic polymerization of 2,4,6-trimethylstyrene be determined?

A4: Yes, the propagation rate constant (kp±) for ion pairs in the carbocationic polymerization of 2,4,6-trimethylstyrene has been determined using different approaches:

- Ionic Species Concentration (ISC) method: This method involves determining the concentration of active ionic species. For 2,4,6-trimethylstyrene, this approach yielded kp± values in the order of 10^4 – 10^5 L mol−1 s−1, consistent with values obtained in non-living systems. [, ]

Q5: How do the ortho methyl groups in 2,4,6-trimethylstyrene affect its reactivity in cationic polymerization?

A5: The ortho methyl groups in 2,4,6-trimethylstyrene have a significant impact on its reactivity in cationic polymerization by:

- Reducing nucleophilicity: Compared to styrene and 4-methylstyrene, 2,4,6-trimethylstyrene exhibits lower nucleophilicity, as indicated by its nucleophilicity parameters (N = 0.68, s = 1.09). This indicates that the ortho methyl groups hinder the monomer's ability to attack electrophilic species. []

- Decreasing electrophilicity of the cation: The presence of ortho methyl groups also lowers the electrophilicity of the 2,4,6-trimethylstyryl cation compared to the styryl cation. This decrease in electrophilicity further contributes to the lower propagation rate constant observed for 2,4,6-trimethylstyrene compared to styrene. []

Q6: How does the bulkiness of the trimethylphenyl substituent influence the properties of poly(2,4,6-trimethylstyrene)?

A6: The bulky trimethylphenyl groups in poly(2,4,6-trimethylstyrene) lead to:

- Enhanced chain rigidity: Compared to polystyrene and other methyl-substituted polystyrenes, poly(2,4,6-trimethylstyrene) exhibits increased rigidity due to the steric hindrance imposed by the bulky substituents. []

- Increased glass transition temperature (Tg): The enhanced chain rigidity also contributes to a higher Tg for poly(2,4,6-trimethylstyrene) compared to polystyrene and other methyl-substituted polystyrenes. []

Q7: What are the potential applications of poly(2,4,6-trimethylstyrene)?

A7: Poly(2,4,6-trimethylstyrene) and its derivatives have potential applications in various fields, including:

- Film scintillators: Poly(2,4,5-trimethylstyrene) films, with the addition of a scintillator like 2.5 diphenyloxazole, have demonstrated higher efficiency (about 50%) compared to polystyrene films when used with a Po^210 alpha source. []

- Electron-beam resists: Chlorinated derivatives of poly(2,4,6-trimethylstyrene) have shown promise as negative-working electron-beam resists. Notably, the fully substituted ortho methyl groups prevent radiation-induced chain scission, leading to high lithographic contrasts. []

Q8: How does the structure of trimethylstyrene affect its reactivity in other reactions?

A8: The steric hindrance imposed by the methyl groups in trimethylstyrene influences its reactivity in reactions like:

- Friedel-Crafts reactions: While polyvinyl chloride undergoes Friedel-Crafts reactions with various aromatic compounds, including benzene, toluene, and xylenes, the reaction with 2,4,6-trimethylstyrene (mesitylene) leads to the formation of "abnormal" substituted products due to steric hindrance. []

- Dehydrogenative C-C coupling: In the presence of a pincer-ligated iridium complex, 2,4,6-trimethylstyrene undergoes dehydrogenative coupling to form dimethylindene instead of the typical 1,4-diaryl-1,3-butadiene product. This selectivity arises from the steric hindrance of the ortho-aryl positions, forcing the coupling to occur with the ortho-methyl C-H bonds. []

Q9: Can trimethylstyrene be used in molecularly imprinted polymers (MIPs)?

A9: Yes, 2,4,6-trimethylstyrene can be used as a functional monomer in MIPs, but its effectiveness depends on the target molecule:

- 1,2,3,4,5-pentachlorobenzene: 2,4,6-trimethylstyrene exhibits good interaction with this template, leading to MIPs with relatively high imprinting factors. [, ]

- 1,2,3-trichlorobenzene: The interaction with this template is weaker, resulting in lower imprinting factors compared to other functional monomers like pentafluorostyrene. Molecular dynamics simulations suggest that interference from other components in the pre-polymerization mixture, particularly methanol, hinders the interaction between 2,4,6-trimethylstyrene and 1,2,3-trichlorobenzene. [, ]

Q10: What is the molecular formula and weight of 2,4,6-trimethylstyrene?

A10: The molecular formula of 2,4,6-trimethylstyrene is C11H14, and its molecular weight is 146.21 g/mol.

Q11: What are some characteristic spectroscopic features of trimethylstyrene?

A11:

- 1H NMR: The aromatic ring in α,β,β-trimethylstyrenes shields the β-methyl group cis to it compared to the trans β-methyl group. This shielding effect is most pronounced with ortho-substituted benzene rings. Additionally, the cisoid homoallylic coupling constants are smaller than the transoid homoallylic coupling constants. []

- 1H NMR and reactivity correlation: The chemical shifts of protons in the vinyl group of 2,4,6-trimethylstyrene and other styrenes correlate with their reactivity in ionic polymerizations. For anionic polymerization, reactivity increases linearly with the chemical shift of the proton trans to the substituent, while the opposite trend is observed for cationic polymerization. []

Q12: How does the stability of methyl-substituted polyvinylhydroquinones compare to that of unsubstituted polyvinylhydroquinone?

A12: Methyl-substituted polyvinylhydroquinones, including those derived from 2,5-dimethoxy-3,6-dimethylstyrene and 2,5-dimethoxy-3,4,6-trimethylstyrene, are more stable to oxidation than unsubstituted polyvinylhydroquinone. This enhanced stability is attributed to the electron-donating effect of the methyl groups, which makes the hydroquinone moiety less susceptible to oxidation. []

Q13: What is the impact of the methyl group position on the crystallization behavior of syndiotactic polystyrenes?

A13: The position of methyl groups on the benzene ring influences the crystallization behavior of syndiotactic polystyrenes. While para-methyl substitution hinders crystallization, meta-methyl substitution allows for crystallization, as observed in syndiotactic poly(m-methylstyrene) and its copolymers with styrene. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)